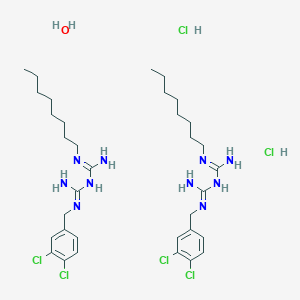
奥拉尼西丁盐酸盐水合物
描述
Olanexidine hydrochloride hydrate is a synthetic compound that is used in a variety of applications in scientific research. It is a white, crystalline powder that is soluble in water and ethanol. It is also known as olanexidine HCl, olanexidine hydrochloride, olanexidine HCl hydrate, and olanexidine hydrochloride hydrate. It has a molecular weight of 478.44 g/mol and a melting point of 195-197 °C. Olanexidine hydrochloride hydrate is an important reagent in the synthesis of many compounds and is used in a variety of applications in scientific research.
科学研究应用
预防静脉导管相关感染
奥拉尼西丁葡糖酸盐: , 与奥拉尼西丁盐酸盐水合物相关的化合物,已被研究用于预防导管相关血流感染 (CRBSI)。 一项被称为阿波罗研究的随机对照试验将 1.5% 奥拉尼西丁葡糖酸盐水溶液与 1% 酒精氯己定进行比较,证明了其作为导管放置前皮肤消毒剂的潜力 {svg_1}.
手术部位感染控制
在手术领域,奥拉尼西丁已被评估用于降低手术部位感染 (SSI) 的发生率。一项多中心随机对照临床试验研究了奥拉尼西丁水溶液与酒精氯己定对胃肠道手术 SSI 发生率的影响。 该研究旨在确定奥拉尼西丁在清洁污染手术中的优越性 {svg_2}.
抗菌活性
奥拉尼西丁的抗菌特性一直是关注的重点,研究表明其对多种细菌具有杀菌活性,特别是革兰氏阳性菌。 其与细菌表面分子和磷脂的相互作用会破坏膜,从而产生其抗菌作用 {svg_3}.
杀病毒功效
奥拉尼西丁的功效扩展到其对无包膜病毒(如诺如病毒和腺病毒)的杀病毒活性。 研究表明,奥拉尼西丁葡糖酸盐可以抑制病毒样颗粒与受体的结合能力,表明其具有作为生物和环境消毒剂的潜力 {svg_4}.
临床试验和安全性
奥拉尼西丁的安全性及有效性已在临床试验中得到严格测试。 例如,阿波罗研究方案概述了评估奥拉尼西丁葡糖酸盐作为抗菌溶液的安全性方法,确保患者安全和有效预防感染 {svg_5}.
药理学见解
从药理学角度来看,奥拉尼西丁已被合成以优化其作为局部抗菌剂的使用。 将奥拉尼西丁转化为葡糖酸盐形式是战略性举措,旨在增强其抗菌活性并将其用作消毒剂 {svg_6}.
作用机制
Target of Action
The primary target of Olanexidine hydrochloride hydrate is the cell membrane of bacteria . The cell membrane plays a crucial role in maintaining the integrity of the cell and controlling the movement of substances in and out of the cell.
Mode of Action
Olanexidine hydrochloride hydrate interacts with its target by binding to the cell membrane . This binding disrupts the integrity of the membrane, leading to changes in the cell .
Biochemical Pathways
The disruption of the cell membrane integrity by Olanexidine hydrochloride hydrate leads to the irreversible leakage of intracellular components . This leakage affects various biochemical pathways within the cell, ultimately leading to the bacteriostatic (inhibits bacterial growth) and bactericidal (kills bacteria) activities of the compound .
Result of Action
The result of Olanexidine hydrochloride hydrate’s action is the inhibition of bacterial growth (bacteriostatic activity) and the killing of bacteria (bactericidal activity) . This is achieved through the irreversible leakage of intracellular components caused by the disruption of the cell membrane .
生化分析
Biochemical Properties
Olanexidine hydrochloride hydrate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to bacterial surface molecules such as lipopolysaccharides and lipoteichoic acids, disrupting the cell membranes of bacteria like Escherichia coli and Staphylococcus aureus . This interaction leads to the irreversible leakage of intracellular components, exerting bacteriostatic and bactericidal effects . Additionally, at high concentrations, Olanexidine hydrochloride hydrate aggregates cells through a protein-denaturing effect .
Cellular Effects
Olanexidine hydrochloride hydrate has profound effects on various types of cells and cellular processes. It disrupts membrane integrity, leading to the leakage of intracellular components and cell death . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it enhances membrane permeability in Escherichia coli and disrupts the membrane integrity of Staphylococcus aureus . These effects result in the bacteriostatic and bactericidal activities of Olanexidine hydrochloride hydrate.
Molecular Mechanism
The molecular mechanism of Olanexidine hydrochloride hydrate involves binding to the cell membrane, disrupting its integrity, and causing the irreversible leakage of intracellular components . This compound interacts with bacterial surface molecules, such as lipopolysaccharides and lipoteichoic acids, leading to membrane disruption . At high concentrations, Olanexidine hydrochloride hydrate denatures proteins, further contributing to its bactericidal effects . These interactions result in the inhibition of bacterial growth and cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Olanexidine hydrochloride hydrate change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that Olanexidine hydrochloride hydrate maintains its antimicrobial activity over extended periods, making it a reliable antiseptic . Its efficacy may decrease over time due to degradation and environmental factors.
Dosage Effects in Animal Models
The effects of Olanexidine hydrochloride hydrate vary with different dosages in animal models. At low doses, the compound exhibits bacteriostatic effects, inhibiting bacterial growth without causing cell death . At higher doses, Olanexidine hydrochloride hydrate exerts bactericidal effects, leading to cell death . Toxic or adverse effects may occur at very high doses, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Olanexidine hydrochloride hydrate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes oxidative one-carbon cleavage of its octyl side chain in liver microsomes, leading to its metabolism . This metabolic process affects the compound’s activity and efficacy, influencing its role in biochemical reactions.
Transport and Distribution
Within cells and tissues, Olanexidine hydrochloride hydrate is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its antimicrobial activity . Understanding the transport and distribution mechanisms of Olanexidine hydrochloride hydrate is crucial for optimizing its therapeutic use.
Subcellular Localization
Olanexidine hydrochloride hydrate’s subcellular localization plays a significant role in its activity and function. The compound targets specific compartments or organelles within cells, guided by targeting signals or post-translational modifications . This localization enhances its antimicrobial effects, making it an effective antiseptic agent.
属性
IUPAC Name |
1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H27Cl2N5.2ClH.H2O/c2*1-2-3-4-5-6-7-10-22-16(20)24-17(21)23-12-13-8-9-14(18)15(19)11-13;;;/h2*8-9,11H,2-7,10,12H2,1H3,(H5,20,21,22,23,24);2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKCJSVTNJUCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58Cl6N10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176237 | |
| Record name | Olanexidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
218282-71-4 | |
| Record name | Olanexidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218282714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olanexidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLANEXIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R296398ALN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





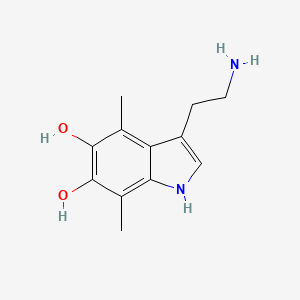


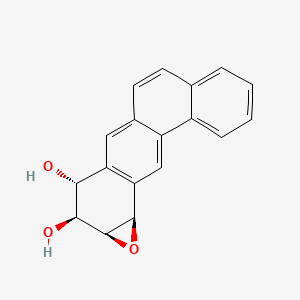
![(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B1208362.png)


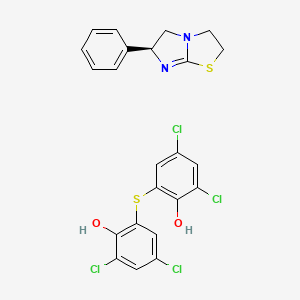
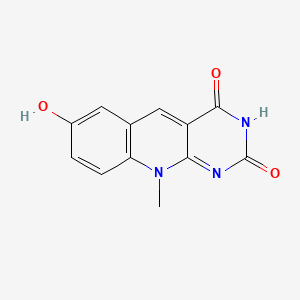
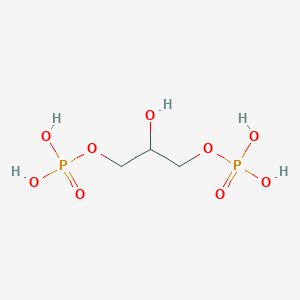
![2a-Acetyl-5b,11c-dimethyl-1,2,2a,4a,5,5a,5b,6,7,10,11,11a,11b,11c-tetradecahydronaphtho[2',1':4,5]indeno[7,1-bc]furan-8(3h)-one](/img/structure/B1208372.png)
